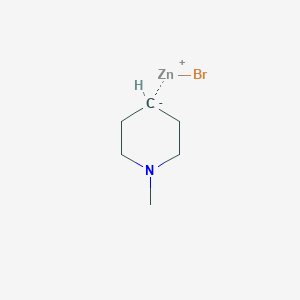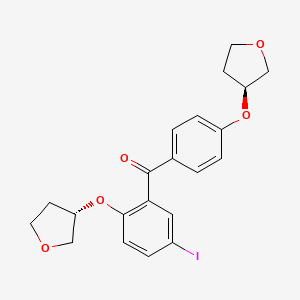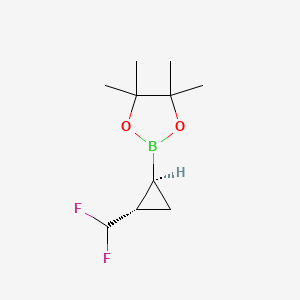
2-((1S,2S)-2-(Difluoromethyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1S,2S)-2-(Difluoromethyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that features a cyclopropyl group substituted with difluoromethyl and a dioxaborolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1S,2S)-2-(Difluoromethyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Cyclopropyl Formation: The cyclopropyl group can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Dioxaborolane Formation: The dioxaborolane ring can be formed by reacting a suitable boronic acid or ester with a diol under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions
2-((1S,2S)-2-(Difluoromethyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other oxidized boron species.
Reduction: Reduction reactions can convert the boron-containing group to a borohydride or other reduced forms.
Substitution: The compound can participate in substitution reactions where the boron group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines, alcohols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction could produce borohydrides.
科学的研究の応用
Chemistry
In chemistry, 2-((1S,2S)-2-(Difluoromethyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biology and medicine, boron-containing compounds are explored for their potential therapeutic applications. This compound could be investigated for its ability to interact with biological molecules, potentially leading to new drug candidates.
Industry
In industry, this compound may be used in the development of new materials with unique properties, such as boron-containing polymers or advanced ceramics.
作用機序
The mechanism by which 2-((1S,2S)-2-(Difluoromethyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects depends on its specific application. In chemical reactions, the boron atom can act as a Lewis acid, facilitating various transformations. In biological systems, the compound may interact with enzymes or receptors, influencing their activity.
類似化合物との比較
Similar Compounds
- 2-((1S,2S)-2-(Fluoromethyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-((1S,2S)-2-(Methyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-((1S,2S)-2-(Chloromethyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
The presence of the difluoromethyl group in 2-((1S,2S)-2-(Difluoromethyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane makes it unique compared to similar compounds. The difluoromethyl group can impart different electronic properties and reactivity, making this compound particularly interesting for specific applications in synthesis and materials science.
特性
分子式 |
C10H17BF2O2 |
|---|---|
分子量 |
218.05 g/mol |
IUPAC名 |
2-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C10H17BF2O2/c1-9(2)10(3,4)15-11(14-9)7-5-6(7)8(12)13/h6-8H,5H2,1-4H3/t6-,7-/m0/s1 |
InChIキー |
IKEJXXYGHFBMML-BQBZGAKWSA-N |
異性体SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@H]2C[C@@H]2C(F)F |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


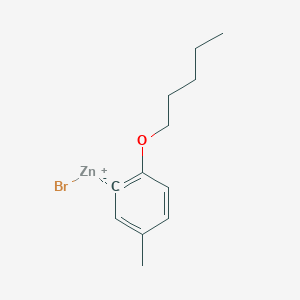
![n-(2-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14887186.png)


![8-Bromo-2-(5-bromothiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14887200.png)

![8-Bromo-7-ethylimidazo[1,2-a]pyridine](/img/structure/B14887217.png)
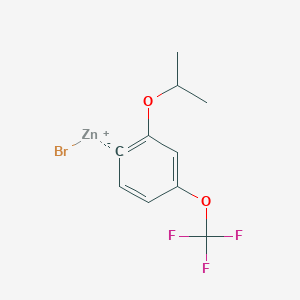
![N-[2-oxo-2-(thiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14887228.png)

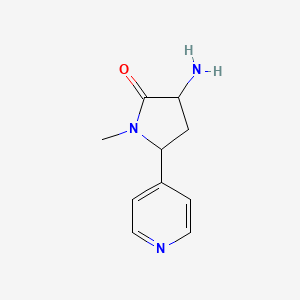
![4-(1H-benzimidazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B14887257.png)
